molecular formula C8H7FN2 B11920772 4-Ethyl-5-fluoronicotinonitrile

4-Ethyl-5-fluoronicotinonitrile

Cat. No.: B11920772
M. Wt: 150.15 g/mol
InChI Key: XNJXEQLLCVLCNY-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoronicotinonitrile is an organic compound with the molecular formula C8H7FN2. It is a derivative of nicotinonitrile, featuring an ethyl group at the fourth position and a fluorine atom at the fifth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoronicotinonitrile typically involves the reaction of 4-ethyl-3-pyridinecarbonitrile with a fluorinating agent. One common method includes the use of fluorine gas or a fluorinating reagent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, reduction, and fluorination steps, followed by purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethyl-5-fluoronicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoronicotinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoronicotinonitrile: Lacks the ethyl group at the fourth position.

    4-Ethyl-3-pyridinecarbonitrile: Lacks the fluorine atom at the fifth position.

    4-Ethyl-5-chloronicotinonitrile: Contains a chlorine atom instead of fluorine.

Uniqueness

4-Ethyl-5-fluoronicotinonitrile is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination of substituents can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

4-ethyl-5-fluoropyridine-3-carbonitrile

InChI

InChI=1S/C8H7FN2/c1-2-7-6(3-10)4-11-5-8(7)9/h4-5H,2H2,1H3

InChI Key

XNJXEQLLCVLCNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NC=C1C#N)F

Origin of Product

United States

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